![molecular formula C17H23NO3 B5234498 N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5234498.png)
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is a designer drug that is structurally similar to amphetamines and MDMA. EBDB has gained popularity in the recreational drug market due to its psychoactive effects, but it has also been studied for its potential therapeutic applications.
Mechanism of Action
EBDB works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
The psychoactive effects of EBDB include euphoria, increased sociability, and heightened sensory perception. It also causes an increase in heart rate, blood pressure, and body temperature. However, due to its structural similarity to MDMA, it may also have neurotoxic effects on the brain.
Advantages and Limitations for Lab Experiments
EBDB has advantages over other psychoactive drugs due to its unique chemical structure and potential therapeutic applications. However, its recreational use and legal status may limit the availability of research-grade material for scientific studies.
Future Directions
Further research is needed to fully understand the potential therapeutic applications and risks associated with EBDB. Studies could focus on optimizing the synthesis method to produce higher yields and purer product. Additionally, investigations into the long-term effects of EBDB on the brain and its potential for addiction should be conducted. Finally, clinical trials could be conducted to test the efficacy of EBDB as a treatment for psychiatric disorders.
Synthesis Methods
The synthesis of EBDB involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with ethylamine and cyclohexanone. The reaction is catalyzed by sodium borohydride and acetic acid, and the product is purified through recrystallization.
Scientific Research Applications
EBDB has been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUDKFQOWWPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.